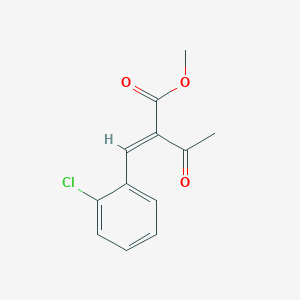
Methyl-2-(2-Chlorbenzyliden)-3-oxobutanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is a chemical compound with the molecular formula C11H10ClO3. It is a derivative of benzylidene and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-chlorobenzylidene)-3-oxobutanoic acid
Reduction: 2-(2-chlorobenzylidene)-3-hydroxybutanoate or 2-(2-chlorobenzylidene)-3-aminobutanoate
Substitution: Various derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Methyl (2-chlorobenzylidene)carbazate: This compound has a similar structure but contains a different functional group.
Methyl (2-methoxybenzylidene)carbazate: Another structurally similar compound with a methoxy group instead of a chlorine atom.
Methyl (2-ethyl-6-methylbenzylidene)carbazate: Contains additional alkyl groups on the benzene ring.
Uniqueness: Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
67593-46-8 |
|---|---|
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7- |
InChI-Schlüssel |
MNMKWCPLHQYQLU-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Isomerische SMILES |
CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















